molecular formula C7H5NO3S B3213711 2-(Thieno[2,3-d]isoxazol-3-yl)acetic acid CAS No. 112499-92-0

2-(Thieno[2,3-d]isoxazol-3-yl)acetic acid

Cat. No.: B3213711
CAS No.: 112499-92-0
M. Wt: 183.19 g/mol
InChI Key: CAZRWELNXBOAIJ-UHFFFAOYSA-N
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Description

2-(Thieno[2,3-d]isoxazol-3-yl)acetic acid is a heterocyclic compound that features a thieno[2,3-d]isoxazole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cycloaddition of nitrile oxides with thiophenes, which can be catalyzed by transition metals such as copper or ruthenium . The reaction conditions often include moderate temperatures and the use of solvents like dichloromethane or acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, green chemistry principles, such as the use of metal-free catalysts, are increasingly being adopted to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-(Thieno[2,3-d]isoxazol-3-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thieno[2,3-d]isoxazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(Thieno[2,3-d]isoxazol-3-yl)acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Thieno[2,3-d]isoxazol-3-yl)acetic acid involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or bind to receptors, thereby modulating biological pathways. The exact pathways and targets can vary depending on the specific application and the structural modifications of the compound .

Comparison with Similar Compounds

Similar Compounds

    Isoxazole Derivatives: Compounds like 3-(benzo[d]isoxazol-3-yl)-N-substituted pyrrolidine-2,5-dione.

    Thiazole Derivatives: Compounds containing thiazole rings with similar substitution patterns.

Uniqueness

2-(Thieno[2,3-d]isoxazol-3-yl)acetic acid is unique due to its combined thieno and isoxazole ring systems, which confer distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for developing new compounds with diverse biological activities .

Properties

IUPAC Name

2-thieno[2,3-d][1,2]oxazol-3-ylacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO3S/c9-6(10)3-4-7-5(11-8-4)1-2-12-7/h1-2H,3H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAZRWELNXBOAIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=C1ON=C2CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Thieno[2,3-d]isoxazol-3-yl)acetic acid
Reactant of Route 2
2-(Thieno[2,3-d]isoxazol-3-yl)acetic acid
Reactant of Route 3
2-(Thieno[2,3-d]isoxazol-3-yl)acetic acid
Reactant of Route 4
Reactant of Route 4
2-(Thieno[2,3-d]isoxazol-3-yl)acetic acid
Reactant of Route 5
2-(Thieno[2,3-d]isoxazol-3-yl)acetic acid
Reactant of Route 6
2-(Thieno[2,3-d]isoxazol-3-yl)acetic acid

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